REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH:12]=O.C(O)(=O)C.[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO>[CH3:8][O:9][C:10]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:11]=1[CH2:12][NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7] |f:3.4,5.6|
|
Name
|
|
Quantity
|
194 mmol
|
Type
|
reactant
|
Smiles
|
NCCCCCO
|
Name
|
|
Quantity
|
213 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
213 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by CH2Cl2 (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed by saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(CNCCCCCO)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |